molecular formula C22H18N4O3S B2775334 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 893948-44-2

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2775334
CAS No.: 893948-44-2
M. Wt: 418.47
InChI Key: METIDVDRUBOKPN-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H18N4O3S and its molecular weight is 418.47. The purity is usually 95%.
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Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-13-5-4-6-14(9-13)26-20(17-11-30-12-18(17)24-26)23-19(27)10-25-21(28)15-7-2-3-8-16(15)22(25)29/h2-9H,10-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METIDVDRUBOKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (CAS No. 893948-44-2) has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its cytotoxicity, anti-cancer effects, and other pharmacological activities.

Chemical Structure and Properties

  • Molecular Formula: C22H18N4O3S
  • Molecular Weight: 418.5 g/mol

The structural complexity of this compound suggests a multifaceted mechanism of action that may contribute to its biological activities. The presence of both isoindolinone and thieno[3,4-c]pyrazole moieties may enhance its interaction with biological targets.

Cytotoxicity and Anti-Cancer Effects

Research has indicated that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays:
    • Compounds in the same class have shown IC50 values ranging from 8.3 μg/mL to 62.86 μg/mL against MCF-7 and MDA-MB-231 breast cancer cell lines .
    • The mechanism of action often involves cell cycle arrest at different phases (G1 or G2), indicating a potential for selective targeting of cancer cells while sparing normal cells .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition: Similar compounds have been explored for their ability to inhibit key enzymes involved in cancer progression.
  • Receptor Modulation: The compound may interact with specific receptors that regulate cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their potential therapeutic applications:

StudyFindings
Investigated anti-proliferative effects on MCF-7 and MDA-MB-231 cells; highlighted significant cytotoxicity with IC50 values indicating selectivity towards cancer cells.
Analyzed similar compounds showing effective inhibition against colon carcinoma HCT-116 with IC50 values as low as 6.2 μM; suggested potential for broader anticancer applications.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic properties of compounds in this class suggest favorable absorption characteristics, which are critical for oral bioavailability:

  • High Intestinal Absorption: Predicted based on molecular structure.
  • Drug-Likeness: The compound adheres to Lipinski's Rule of Five, indicating good potential as an orally active drug candidate.

Q & A

Q. What are the standard synthetic routes for 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide?

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Coupling reactions : The dioxoisoindolinyl and thienopyrazolyl moieties are synthesized separately and coupled via amide bond formation using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dry tetrahydrofuran (THF) or dichloromethane under inert atmospheres .
  • Catalytic optimization : Sodium acetate or triethylamine is often used to maintain basic conditions, enhancing reaction efficiency .
  • Purification : Column chromatography or recrystallization from DMF/acetic acid mixtures ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by verifying proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by quantifying residual solvents or by-products .

Q. How can researchers address solubility challenges during bioactivity assays?

  • Solvent selection : Use dimethyl sulfoxide (DMSO) for initial stock solutions due to the compound’s hydrophobic aromatic systems. Dilute in PBS or cell culture media for assays, ensuring final DMSO concentrations ≤0.1% .
  • Surfactants : Polysorbate-80 (0.1% w/v) improves aqueous dispersion for in vitro studies .

Advanced Research Questions

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) and improves yield by 15–20% compared to conventional reflux .
  • Solvent optimization : Substituting THF with acetonitrile under reflux increases amide coupling efficiency by minimizing side reactions .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in heterocyclic ring formation .

Q. How can computational modeling predict biological targets for this compound?

  • Molecular docking : Software like AutoDock Vina identifies potential binding pockets in enzymes (e.g., kinases) or receptors (e.g., GPCRs) by analyzing ligand-receptor complementarity .
  • Pharmacophore mapping : Highlights critical functional groups (e.g., dioxoisoindolinyl carbonyl) responsible for hydrogen bonding with target proteins .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 2.8, indicating moderate lipophilicity) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing, resolving ambiguities from NMR (e.g., distinguishing rotational isomers) .
  • 2D NMR techniques : COSY and NOESY correlations clarify proton-proton spatial relationships in complex aromatic systems .

Q. What methodologies validate interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 120 nM for kinase inhibition) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .
  • Cellular thermal shift assays (CETSA) : Confirms target engagement in live cells by monitoring protein stability shifts post-treatment .

Q. How to design derivatives to improve metabolic stability?

  • Bioisosteric replacement : Substitute the m-tolyl group with fluorinated analogs to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Introduce ester moieties at the acetamide nitrogen to enhance oral bioavailability .

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